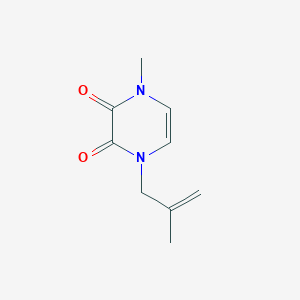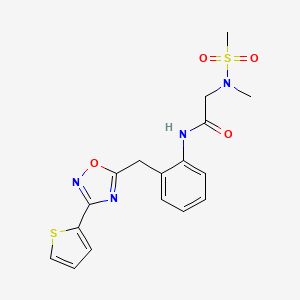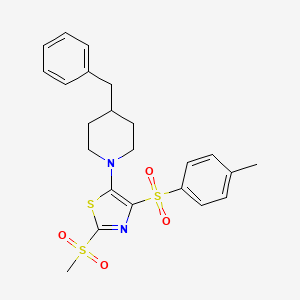
5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . Without specific information on the reactions this compound undergoes, it’s challenging to provide a detailed chemical reactions analysis.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Agents
Research indicates that certain sulfonyl derivatives, including compounds similar to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. These compounds have shown moderate to significant activities against bacterial and fungal infections, as well as notable effectiveness against Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013). Similarly, derivatives of 1,3,4-oxadiazole, which share structural similarities, have demonstrated valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Antiarrhythmic Activity
Some compounds structurally related to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole have been studied for their potential as Class III antiarrhythmic agents. These studies have found certain derivatives to exhibit potent antiarrhythmic activity, indicating a possible application in treating arrhythmias without affecting conduction (Ellingboe et al., 1992).
Antioxidant Activities and Glucosidase Inhibitors
Derivatives of 1H-benzimidazole, which are structurally related to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and screened for antioxidant activities and as glucosidase inhibitors. These compounds have shown high scavenging activity and substantial inhibitory potential against α-glucosidase, suggesting their potential in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).
Antimicrobial and Antifungal Substances
Research on derivatives of 1, 3, 4-thiadiazoles, closely related to the compound , has identified significant antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with activity against Candida albicans, suggesting their utility as antimicrobial and antifungal agents (Sych et al., 2019).
Antiproliferative Activity Against Human Cancer Cell Lines
Novel derivatives of thiazolidine, similar in structure to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have demonstrated potent antiproliferative activity, indicating potential applications in cancer therapy (Chandrappa et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(30-23(24-21)31(2,26)27)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOXMSPPKMPFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)
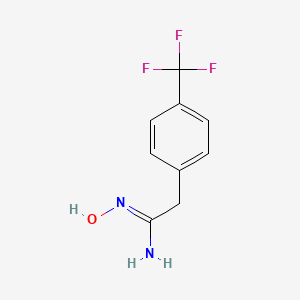
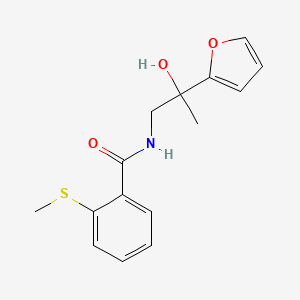
![methyl 4-((2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2897808.png)
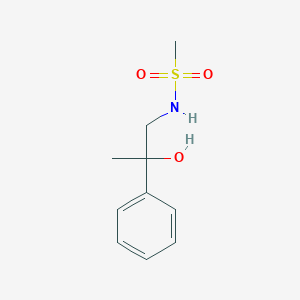
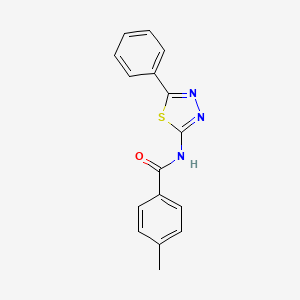
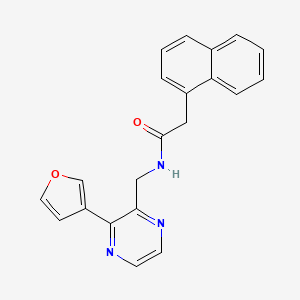
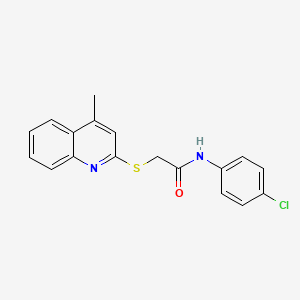
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
